molecular formula C19H20BrNO5 B5029440 Methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5029440
M. Wt: 422.3 g/mol
InChI Key: QGTAUUCNYSAFKW-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a hexahydroquinoline core substituted with a brominated, hydroxylated, and methoxylated phenyl group at the 4-position. This compound belongs to a broader class of DHPs known for their diverse biological activities, including calcium channel modulation, antimicrobial, and antioxidant properties . Its structural complexity arises from the interplay of substituents on the phenyl ring (bromo, hydroxy, methoxy) and the hexahydroquinoline scaffold, which influence both physicochemical properties and bioactivity.

Properties

IUPAC Name

methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO5/c1-9-15(19(24)26-3)16(17-12(21-9)5-4-6-13(17)22)10-7-11(20)18(23)14(8-10)25-2/h7-8,16,21,23H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTAUUCNYSAFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)Br)O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinoline derivative with a ketone functional group, while substitution of the bromine atom can produce various substituted quinoline derivatives .

Scientific Research Applications

Methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares structural homology with several hexahydroquinoline derivatives, differing primarily in substituent type, position, and ester groups. Key comparisons include:

Table 1: Structural Comparison of Selected Hexahydroquinoline Derivatives
Compound Name Substituents at 4-Position Ester Group Key Structural Differences Reference(s)
Methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (Target) 3-Br, 4-OH, 5-OCH₃ Methyl Bromine at C3, hydroxyl at C4, methoxy at C5
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 5-Br, 2-OH Ethyl Bromine at C5, hydroxyl at C2, additional methyl groups at C2/C7
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 4-OCH₃ Methyl Methoxy at C4, no bromine/hydroxyl
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-OCH₃ Methyl Additional methyl groups at C2/C7
Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 3-Br, 4-OH, 5-OCH₂CH₃ Benzyl Ethoxy at C5, benzyl ester

Key Observations :

Bromine Substitution : The target compound’s bromine at C3 distinguishes it from analogs with bromine at C5 (e.g., ). This positional difference may alter electronic effects and steric interactions.

Ester Groups : Methyl esters are common, but ethyl or benzyl esters (e.g., ) may modulate lipophilicity and bioavailability.

Crystallographic Data :

Table 2: Crystallographic Parameters of Selected Compounds

Compound Space Group Unit Cell Parameters (Å, °) Volume (ų) Z Reference(s)
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate P2₁/c a = 13.628, b = 8.630, c = 14.577; β = 98.39° 1696.0 4
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate P2₁/n a = 9.5969, b = 19.0805, c = 11.0678; β = 97.387° 2009.84 4
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate P-1 a = 9.298, b = 10.785, c = 12.243; α = 71.74°, β = 88.68°, γ = 69.16° 1083.2 2

Structural Features :

  • Hydrogen Bonding : The target compound’s hydroxyl and carbonyl groups likely form intermolecular N–H···O and O–H···O bonds, similar to , stabilizing crystal packing.
  • Phenyl Ring Orientation: Substituents like bromine influence dihedral angles between the phenyl and hexahydroquinoline rings, affecting molecular planarity .
Calcium Channel Modulation :
  • Target Compound: Bromine and hydroxyl groups may enhance binding to L-type calcium channels compared to non-halogenated analogs (e.g., ).
  • Methoxy-Substituted Analogs : Methoxy groups (e.g., ) improve membrane permeability but reduce polar interactions compared to hydroxylated derivatives.
Antimicrobial Activity :
  • Bromine Impact : Brominated derivatives (target, ) show enhanced antibacterial activity against Gram-positive strains due to halogen-mediated interactions with bacterial proteins .

Biological Activity

Methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as compound 1630-1051) is a synthetic compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C25H24BrNO5
  • Molecular Weight : 498.37 g/mol
  • Hydrogen Bond Acceptors : 7
  • Hydrogen Bond Donors : 2
  • Rotatable Bonds : 5
  • LogP : 4.596 (indicating lipophilicity)
  • Water Solubility : LogSw -4.35 (suggesting low solubility in water) .

Biological Activity Overview

The biological activity of this compound has been primarily investigated through its interactions with various biological targets. The following sections summarize its pharmacological potential based on available literature.

Anticancer Properties

The compound's structural framework aligns with other known anticancer agents. Research into compounds with similar structures has demonstrated their ability to inhibit key enzymes involved in cancer metabolism. For example, inhibitors targeting isocitrate dehydrogenase (IDH) mutations have shown promise in reducing tumor growth in preclinical models . Given the presence of functional groups that might interact with biological macromolecules, further investigation into its anticancer properties is warranted.

Enzyme Inhibition

The compound may also exhibit enzyme inhibition capabilities. Studies have focused on the inhibition of α-KG-dependent enzymes by metabolites like 2-HG, which are linked to IDH mutations . This suggests that this compound could potentially modulate similar pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds within the same class as this compound:

  • In Vitro Studies : A screening campaign identified several derivatives with significant inhibition rates against specific cancer cell lines. The structure–activity relationship (SAR) analyses revealed that modifications in the phenolic and methoxy groups could enhance potency .
  • Animal Models : In vivo studies using xenograft models demonstrated that compounds with similar scaffolds significantly reduced tumor size when administered at therapeutic doses .

Q & A

Q. Critical factors :

  • Regioselectivity : The bromo, hydroxy, and methoxy substituents on the phenyl ring may sterically hinder cyclization, requiring longer reaction times or higher temperatures .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is often necessary due to byproducts from incomplete cyclization .

Advanced: How does the bromo-hydroxy-methoxy substitution pattern affect conformational stability and intermolecular interactions?

X-ray crystallography of analogous compounds reveals:

  • Intramolecular hydrogen bonding : The hydroxyl group forms a hydrogen bond with the ketone oxygen at position 5, stabilizing the chair conformation of the hexahydroquinoline ring .
  • Steric effects : The bromo and methoxy groups at positions 3 and 5 of the phenyl ring create torsional strain, potentially distorting the quinoline plane. This distortion impacts packing efficiency in the crystal lattice, as observed in monoclinic systems (e.g., space group P2₁/n) .
  • Halogen bonding : The bromine atom may participate in weak C–Br···O interactions, influencing supramolecular assembly .

Methodological recommendation : Compare experimental (X-ray) and computational (DFT) data to quantify steric and electronic effects .

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • NMR : ¹H and ¹³C NMR can resolve the methyl groups (δ 1.2–2.5 ppm for CH₃) and aromatic protons (δ 6.8–7.5 ppm for the bromophenyl moiety). The ketone carbonyl (C=O) appears at ~200 ppm in ¹³C NMR .
  • HPLC : Reverse-phase C18 columns with a methanol/water gradient (60:40 to 90:10) effectively separate this compound from synthetic byproducts. Retention times typically range 8–12 minutes .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z ~478 (calculated for C₂₁H₂₂BrNO₅) .

Advanced: How can researchers resolve contradictions in reported biological activity data for similar hexahydroquinoline derivatives?

Discrepancies often arise from:

  • Substituent variability : For example, dichlorophenyl analogs show stronger antimicrobial activity than fluorophenyl derivatives, likely due to increased electrophilicity .
  • Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) can lead to conflicting IC₅₀ values .
  • Solubility limitations : The low aqueous solubility of brominated derivatives may result in underestimated in vitro activity. Use of DMSO carriers above 0.1% can introduce cytotoxicity artifacts .

Q. Resolution strategy :

Standardize assays using a common protocol (e.g., CLSI guidelines for antimicrobial testing).

Perform solubility studies (e.g., shake-flask method) to optimize dosing .

Advanced: What computational methods are suitable for predicting the compound’s reactivity and binding modes?

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like topoisomerase II (PDB ID: 1ZXM). The bromophenyl group may occupy hydrophobic pockets, while the hydroxyl group hydrogen-bonds with catalytic residues .
  • DFT calculations : Gaussian 16 at the B3LYP/6-31G(d) level predicts frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The ketone group is a reactive hotspot for nucleophilic attack .
  • MD simulations : GROMACS can simulate conformational dynamics in aqueous solution, highlighting stability of the hexahydroquinoline ring under physiological pH .

Basic: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH stability : The ester group hydrolyzes rapidly in alkaline conditions (pH > 9), forming the carboxylic acid derivative. Buffer solutions (pH 7.4) are recommended for biological assays .
  • Thermal stability : Decomposition occurs above 150°C, as shown by TGA-DSC. Store at –20°C in anhydrous DMSO or ethanol to prevent degradation .
  • Light sensitivity : The bromophenyl group may undergo photodebromination under UV light. Use amber vials and minimize light exposure during handling .

Advanced: What strategies can enhance the compound’s bioavailability for in vivo studies?

  • Prodrug design : Convert the ester to an amide or PEGylated derivative to improve solubility and reduce first-pass metabolism .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release. Loading efficiency can exceed 70% with solvent evaporation methods .
  • Co-crystallization : Co-crystals with succinic acid enhance dissolution rates by 3-fold, as demonstrated in analogous quinoline derivatives .

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